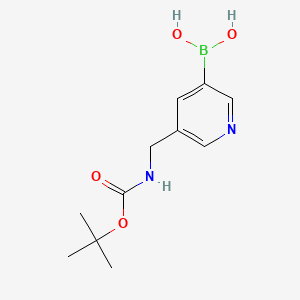
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) is a complex organozirconium compound. It is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) typically involves the reaction of zirconium tetrachloride with 2,2-bis(2-propenyloxy)methyl-1-butanol and 2-methyl-2-propenoic acid. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .
化学反応の分析
Types of Reactions
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of zirconium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various organic reagents and catalysts can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium derivatives .
科学的研究の応用
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) has numerous applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organozirconium compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
作用機序
The mechanism by which Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) exerts its effects involves its ability to coordinate with various substrates. The compound’s zirconium center acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. This coordination ability makes it an effective catalyst and functional material in various applications .
類似化合物との比較
Similar Compounds
- Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.kappa.O)
- Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-ethylhexanoato-.kappa.O)
Uniqueness
Compared to similar compounds, Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(2-methyl-2-propenoato-.ka) offers unique properties such as higher thermal stability and enhanced catalytic activity. These characteristics make it particularly valuable in high-temperature industrial processes and advanced material applications .
特性
CAS番号 |
153590-16-0 |
|---|---|
分子式 |
C24H36O9Zr |
分子量 |
559.8 g/mol |
IUPAC名 |
2,2-bis(prop-2-enoxymethyl)butan-1-olate;2-methylprop-2-enoate;zirconium(4+) |
InChI |
InChI=1S/C12H21O3.3C4H6O2.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*1-3(2)4(5)6;/h4-5H,1-2,6-11H2,3H3;3*1H2,2H3,(H,5,6);/q-1;;;;+4/p-3 |
InChIキー |
VQQBEJDYGYCJRV-UHFFFAOYSA-K |
SMILES |
CCC(C[O-])(COCC=C)COCC=C.CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4] |
正規SMILES |
CCC(C[O-])(COCC=C)COCC=C.CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B582540.png)


